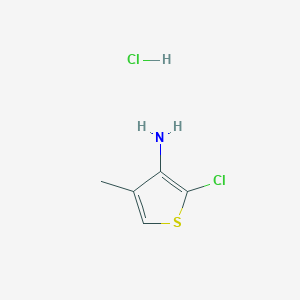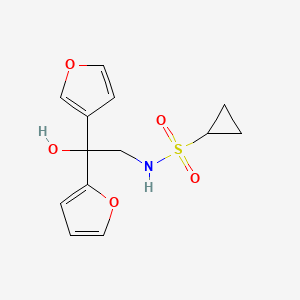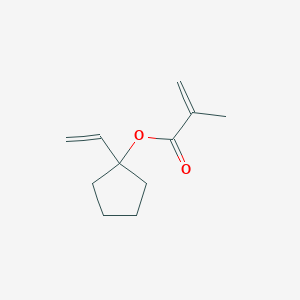
2-Chloro-4-methylthiophen-3-amine hydrochloride
Descripción general
Descripción
2-Chloro-4-methylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS. It has a molecular weight of 184.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a powder. It has a molecular weight of 184.09 and its purity is 95%. The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Polymer-Based Research
- Affinitychromic Polythiophenes : Poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene] derivatives, prepared through postfunctionalization with different amine-bearing molecules, are valuable in high-throughput screening and drug discovery due to their colorimetric changes upon interaction with various analytes (Bernier et al., 2002).
Chemical Synthesis and Reactions
- Synthesis of Thiophene Derivatives : 2-Chloro-5-methylthiophene is synthesized through the reaction of 2-methylthiophene with sulfuryl chloride, serving as an intermediate for pharmaceuticals and agrochemicals (Yang, 2010).
- Nitroxides Containing Tellurium Atom : The synthesis of nitroxides containing the tellurium atom through reactions involving 2-chloroethylamine hydrochloride demonstrates the compound's utility in creating fungicidal agents (Zakrzewski et al., 2016).
- Amination Reactions : The electrophilic amination of phenols with diazenes, involving 2-chlorophenol, highlights the compound's role in creating chloro-amino-substituted phenols (Bombek et al., 2004).
Applications in Catalysis
- Cobalt(III) Complexes : The study of isomeric distribution and rearrangement of cobalt(III) complexes with pentadentate macrocyclic ligands, involving primary amines, emphasizes the compound's potential in catalysis (Aullón et al., 2006).
Material Science and Engineering
- Conductive Polymers : 2-Chloro-4-methylthiophen-3-amine hydrochloride's derivatives are used in the synthesis of conductive polymers, which find applications in electronic and sensor technologies (Chen & Tsai, 1993).
- Poly(3-Methylthiophene) Films : These films, when deposited on quartz crystal microbalance transducers, show potential for sensing volatile organic compounds, highlighting its application in environmental monitoring (Öztürk et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition on Mild Steel : Amine derivatives synthesized from this compound exhibit significant corrosion inhibition on mild steel in acidic environments, indicating its application in industrial maintenance (Boughoues et al., 2020).
Safety and Hazards
The safety information for 2-Chloro-4-methylthiophen-3-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-chloro-4-methylthiophen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-3-2-8-5(6)4(3)7;/h2H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWXXHVCMFEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B2468717.png)
![1,3,7-trimethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468719.png)



![4-(N,N-dipropylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468726.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2468727.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)


![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)
![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468738.png)